(R)-1-(3,5-dimethoxyphenyl)ethanamine
Description
(R)-1-(3,5-Dimethoxyphenyl)ethanamine (CAS 1241676-71-0) is a chiral amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. Its stereochemistry is defined by an (R)-configuration at the chiral center . Key properties include:
- InChIKey: BVAAZZHQLIEDTA-SSDOTTSWSA-N
- Topological polar surface area: 44.5 Ų (indicating moderate polarity)
- Hydrogen bond donors: 1
- Storage: Requires protection from light and storage under inert atmosphere at room temperature .
- Hazard: Classified with H314 ("Causes severe skin burns and eye damage") .
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAZZHQLIEDTA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914010 | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97294-78-5 | |
| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dimethoxyphenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitrostyrene derivative. The nitrostyrene can be synthesized by the condensation of 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The resulting nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield ®-1-(3,5-dimethoxyphenyl)ethanamine.
Industrial Production Methods
Industrial production of ®-1-(3,5-dimethoxyphenyl)ethanamine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanamine chain or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
®-1-(3,5-dimethoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The table below compares electronic, physical, and safety profiles of (R)-1-(3,5-dimethoxyphenyl)ethanamine with analogs differing in substituent groups:
Key Observations:
- Electronic Effects: Methoxy (-OCH₃): Electron-donating via resonance, enhancing amine basicity and stabilizing charge in protonated forms. This contrasts with trifluoromethyl (-CF₃) groups, which are electron-withdrawing, reducing basicity but increasing stability against oxidation .
- Steric Effects :
Solubility and Stability
- Solubility : The dimethoxy derivative’s solubility in organic solvents (e.g., DCM, THF) is comparable to its methyl-substituted analog but lower than fluorinated derivatives due to reduced polarity .
- Stability : Methoxy groups are prone to demethylation under acidic conditions, whereas -CF₃ and -F substituents enhance metabolic stability in pharmaceutical contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
